

Preliminary ADMET Properties of Antileishmanial Agent-22: A Technical Guide

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Compound of Interest

Compound Name: Antileishmanial agent-22

Cat. No.: B10771901

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Introduction

This technical guide provides a comprehensive overview of the preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel drug candidate, **Antileishmanial agent-22**. The data presented herein is intended to support further preclinical and clinical development of this promising therapeutic agent for the treatment of leishmaniasis. All methodologies for the cited experiments are detailed to ensure reproducibility and facilitate further investigation.

Data Presentation

The following tables summarize the in vitro ADMET and physicochemical properties of **Antileishmanial agent-22**.

Table 1: Physicochemical Properties

Property	Value	Method
Molecular Weight (g/mol)	450.5	LC-MS
pKa	8.2 (basic)	Potentiometric titration
LogP	2.8	Shake-flask method
LogD at pH 7.4	2.1	Shake-flask method
Aqueous Solubility (μM)	150	HPLC-UV

Table 2: In Vitro Absorption and Permeability

Assay	Parameter	Result	Classification
PAMPA	Papp (x 10 ⁻⁶ cm/s)	8.5	High Permeability
Caco-2 Permeability	Papp (A-B) (x 10 ⁻⁶ cm/s)	6.2	Moderate Permeability
Caco-2 Permeability	Papp (B-A) (x 10 ⁻⁶ cm/s)	15.5	Efflux Substrate
Caco-2 Permeability	Efflux Ratio (B-A/A-B)	2.5	Moderate Efflux

Table 3: In Vitro Distribution

Assay	Parameter	Result
Plasma Protein Binding (Human)	% Bound	92.5%
Plasma Protein Binding (Rat)	% Bound	88.1%
Blood-to-Plasma Ratio	Ratio	1.2

Table 4: In Vitro Metabolism

Assay	Species	Parameter	Result	Classification
Liver Microsomal Stability	Human	t1/2 (min)	45	Moderate Stability
Liver Microsomal Stability	Human	Intrinsic Clearance (μL/min/mg)	31	Moderate Clearance
Liver Microsomal Stability	Rat	t1/2 (min)	25	Low Stability
Liver Microsomal Stability	Rat	Intrinsic Clearance (μL/min/mg)	55	High Clearance
CYP450 Inhibition (IC50 in μM)	CYP1A2	> 50	No Inhibition	
CYP2C9	> 50	No Inhibition		
CYP2C19	> 50	No Inhibition		
CYP2D6	22	Weak Inhibition		
CYP3A4	> 50	No Inhibition		

Table 5: In Vitro Toxicity

Assay	Endpoint	Result	Classification
Ames Test (S. typhimurium)	Mutagenicity	Negative in all strains (TA98, TA100, TA1535, TA1537) with and without S9 activation	Non-mutagenic
hERG Patch Clamp	IC50 (μM)	> 30	Low risk of QT prolongation
Cytotoxicity (HepG2 cells)	CC50 (μM)	> 100	Low cytotoxicity
Antileishmanial Activity (L. donovani amastigotes in macrophages)	IC50 (μM)	0.5	Potent
Selectivity Index (CC50 HepG2 / IC50 Leishmania)	> 200	High	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is utilized to predict passive membrane permeability.^[1] A lipid-infused artificial membrane is created in a 96-well filter plate.^[2] The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is quantified by LC-MS/MS after a 5-hour incubation at room temperature.^{[1][2]} The apparent permeability coefficient (Papp) is then calculated.^[1]

Caco-2 Permeability Assay

This assay assesses both passive and active transport across an intestinal barrier model.^[3] Caco-2 cells are cultured on semipermeable filter inserts for 21 days to form a differentiated

monolayer.[4] The test compound is added to either the apical (A) or basolateral (B) side, and its appearance in the opposite compartment is measured over time by LC-MS/MS to determine the permeability in both directions (A-B and B-A).[5] The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B).[5]

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[6][7] The test compound is added to plasma in one chamber of a dialysis cell, which is separated by a semi-permeable membrane from a buffer-filled chamber.[7] The system is incubated at 37°C until equilibrium is reached.[6] The concentrations of the compound in both the plasma and buffer chambers are then quantified by LC-MS/MS to calculate the percentage of the drug bound to plasma proteins.[7]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.[8][9] The test compound is incubated with pooled liver microsomes from humans or other species in the presence of the cofactor NADPH.[8][10] Aliquots are taken at various time points, and the reaction is quenched.[10] The disappearance of the parent compound over time is monitored by LC-MS/MS.[10] From this data, the in vitro half-life ($t_{1/2}$) and intrinsic clearance are calculated.[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12] [13] Several strains of *Salmonella typhimurium* that are auxotrophic for histidine are exposed to the test compound with and without a metabolic activation system (S9 liver extract).[12] If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[13] The number of revertant colonies is counted to determine the mutagenic potential.[14]

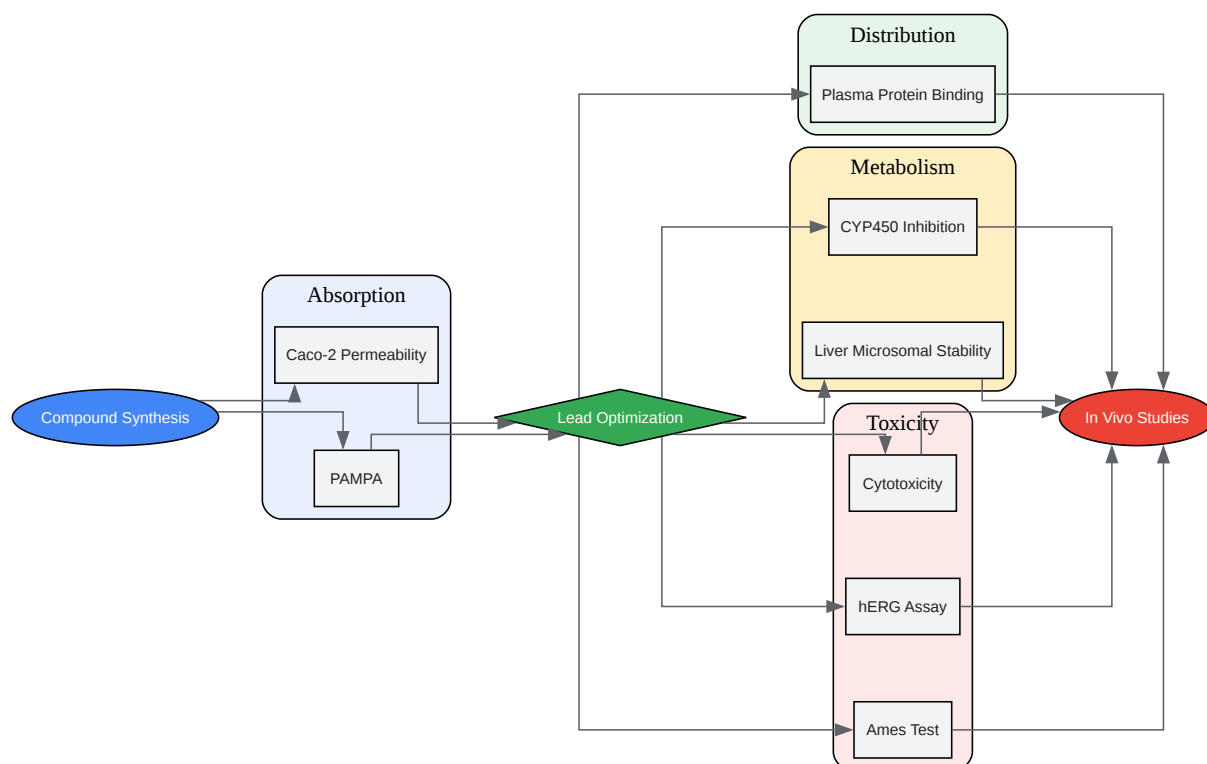
hERG Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which is crucial for cardiac repolarization.[15][16] Whole-cell patch-clamp recordings are performed on cells stably

expressing the hERG channel.[17] The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured to determine the IC50 value.[17][18]

Visualizations

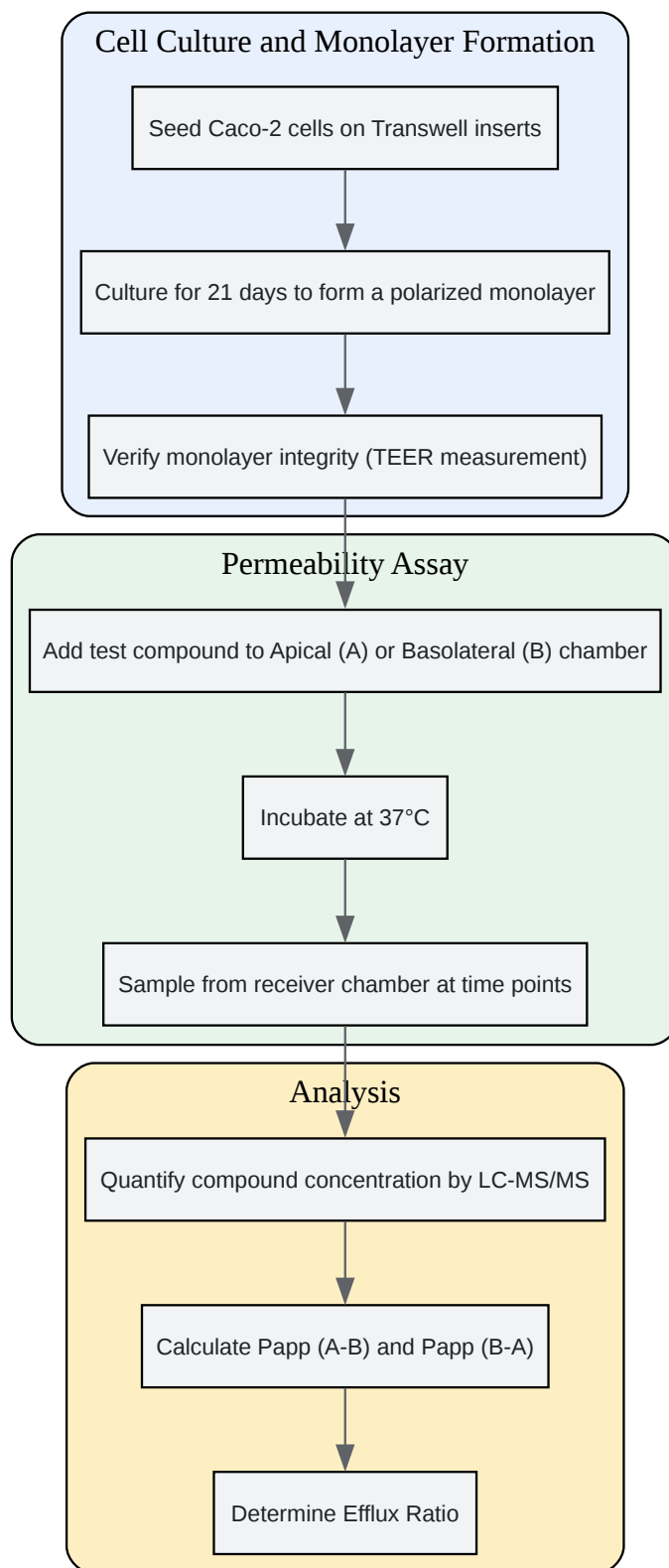
ADMET Assessment Workflow



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Caption: A flowchart of the in vitro ADMET assessment workflow.

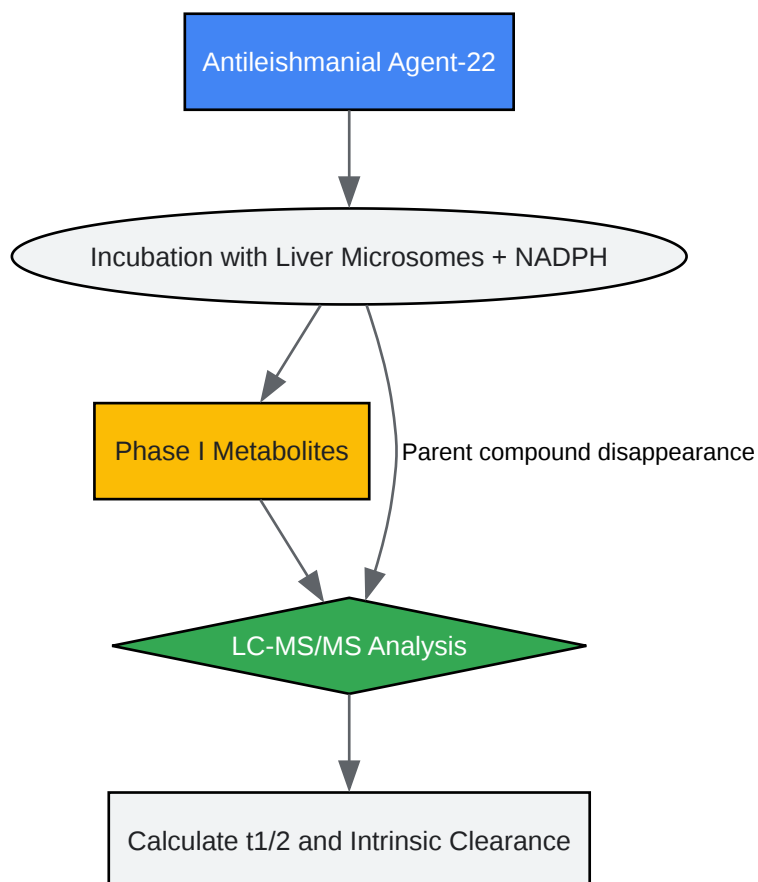
Caco-2 Permeability Assay Workflow



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Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability Assessment Pathway

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Caption: Pathway for determining metabolic stability.

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